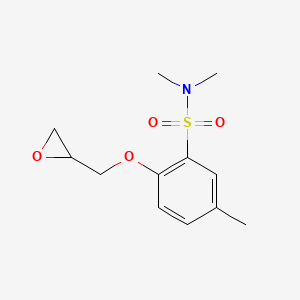

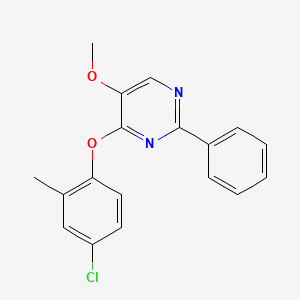

4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MCPA is a light-brown powder . It is primarily used to control broadleaf weeds .

Synthesis Analysis

MCPA can be synthesized from 4-chloro-2-methylphenol .Molecular Structure Analysis

The molecular structure of MCPA has been investigated using experimental tools such as FT-IR, FT-Raman, NMR and UV-Visible spectroscopy and theoretical tool; HF and DFT quantum computations .Chemical Reactions Analysis

MCPA can form conjugated complex with metals as a ligand . It has also been used in the synthesis of herbicidal ionic liquids .Physical And Chemical Properties Analysis

MCPA has a melting point of 101 °C and a vapour pressure of 5.77 ×10-2 mPa at 20 °C . Its solubility in water varies with pH .Scientific Research Applications

Pyrimidine Derivatives and Their Transformations

Research on pyrimidine derivatives, such as 4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine, has revealed various chemical transformations. For instance, studies have shown that heating certain methoxypyrimidines in triethylamine leads to their rearrangement into corresponding N-methyl-2-oxopyrimidines, offering insights into pyrimidine chemistry and potential synthetic applications (Brown & Lee, 1970).

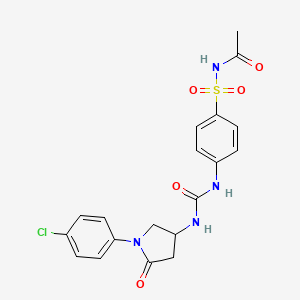

Antiviral Applications

Certain pyrimidine derivatives have been explored for their antiviral properties. For example, 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibitory effects against retrovirus replication in cell culture, which indicates their potential as antiretroviral drugs (Hocková et al., 2003).

Novel Synthesis Methods

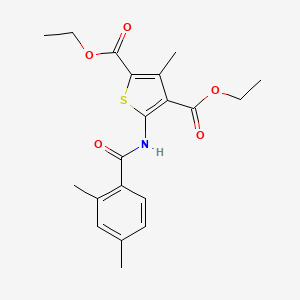

Research has also focused on developing novel methods for synthesizing pyrimidine derivatives. For instance, a study demonstrated the synthesis of various thienopyrimidines, which are structurally related to 4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine, by reacting 4-methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile with different halo compounds (Moneam et al., 2003).

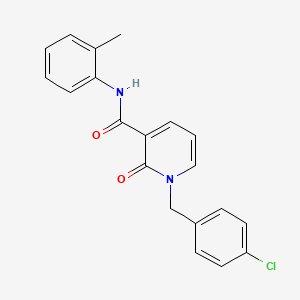

Pyrimidine Derivatives in Analgesic and Anti-inflammatory Research

Some pyrimidine derivatives have been synthesized and screened for analgesic and anti-inflammatory activities. This line of research provides insights into the potential therapeutic applications of these compounds (Dewangan et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(4-chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-12-10-14(19)8-9-15(12)23-18-16(22-2)11-20-17(21-18)13-6-4-3-5-7-13/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGBXIUOGSVXEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=NC(=NC=C2OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B2379167.png)

![Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate](/img/structure/B2379169.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2379172.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2379174.png)

![N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2379177.png)